molecular formula C17H19NO B1680141 3-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol CAS No. 300561-61-9

3-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol

Cat. No.: B1680141
CAS No.: 300561-61-9
M. Wt: 253.34 g/mol
InChI Key: DNNMNDDMPUSDQC-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-SCH-23982 HCl is a D1 antagonist and a precursor of [125I]-(R)-SCH-23982.

Properties

CAS No.

300561-61-9

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

(5R)-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol

InChI

InChI=1S/C17H19NO/c1-18-10-9-14-7-8-15(19)11-16(14)17(12-18)13-5-3-2-4-6-13/h2-8,11,17,19H,9-10,12H2,1H3/t17-/m1/s1

InChI Key

DNNMNDDMPUSDQC-QGZVFWFLSA-N

SMILES

CN1CCC2=C(C=C(C=C2)O)C(C1)C3=CC=CC=C3

Isomeric SMILES

CN1CCC2=C(C=C(C=C2)O)[C@H](C1)C3=CC=CC=C3

Canonical SMILES

CN1CCC2=C(C=C(C=C2)O)C(C1)C3=CC=CC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(R)-SCH-23982 HCl;  (R)SCH23982 HCl;  (R) SCH 23982 HCl;  R-SCH-23982 HCl;  (R) SCH 23982 Hydrochloride;  (R)SCH23982 Hydrochloride;  (R)-(+)-Deschloro-SCH23390 HCl; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol
Reactant of Route 2
3-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol
Reactant of Route 3
3-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol
Reactant of Route 4
3-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol
Reactant of Route 5
3-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol
Reactant of Route 6
3-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol

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